molecular formula C20H19NO4 B2973928 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid CAS No. 1932610-83-7

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid

Cat. No.: B2973928
CAS No.: 1932610-83-7
M. Wt: 337.375
InChI Key: LQVPKLDMKLANJH-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS: 1935557-50-8; synonyms: Fmoc-cyclovaline, C20H19NO4, MW 337.37–337.38) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid featuring a cyclobutane ring. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. This compound is characterized by its rigid cyclobutane scaffold, which imposes conformational constraints on peptide chains, influencing secondary structure formation and biological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)12-9-13(10-12)21-20(24)25-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVPKLDMKLANJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932610-83-7, 1935557-50-8, 1993278-82-2
Record name (1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemical Analysis

Biochemical Properties

It is known that this compound is an alanine derivative, which suggests that it may interact with enzymes, proteins, and other biomolecules that are involved in amino acid metabolism

Metabolic Pathways

Given its structure as an alanine derivative, it could potentially interact with enzymes or cofactors involved in amino acid metabolism

Biological Activity

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS Number: 1993278-82-2) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N1O4C_{18}H_{19}N_{1}O_{4}, with a molecular weight of 313.35 g/mol. The structure features a cyclobutane ring, which is known for its strain and reactivity, along with a fluorenylmethoxycarbonyl group that serves as a protective moiety for amino acids in peptide synthesis.

PropertyValue
Molecular FormulaC18H19N1O4C_{18}H_{19}N_{1}O_{4}
Molecular Weight313.35 g/mol
CAS Number1993278-82-2
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves the coupling of protected amino acids with cyclobutane derivatives. The fluorenylmethoxycarbonyl (Fmoc) group is often used to protect the amino functionality during synthesis, which can later be removed under mild conditions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. The structural similarity to other known anticancer agents allows for hypothesized mechanisms involving apoptosis induction in cancer cells.

Antimicrobial Properties : Some derivatives have shown antimicrobial activity against a range of bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Neuroprotective Effects : There is emerging evidence that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Case Studies

  • Anticancer Study : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis. The IC50 values were found to be in the micromolar range, indicating significant potency.
  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial activity.
  • Neuroprotection : In a model of oxidative stress-induced neuronal cell death, the compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and improving cell viability by approximately 40% compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Fmoc-Protected Amino Acids

1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopropane-1-carboxylic Acid
  • Molecular Formula: C18H17NO4
  • Molecular Weight : 311.34
  • Structural Difference : Cyclopropane ring (3-membered) vs. cyclobutane (4-membered).
  • Impact :
    • Cyclopropane’s higher angle strain (60° vs. 90° in cyclobutane) increases reactivity but reduces stability.
    • Smaller ring size may limit conformational flexibility in peptides compared to cyclobutane derivatives .
(1R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic Acid
  • Molecular Formula: C20H19NO4 (same as the target compound)
  • Key Difference : Stereochemistry (1R,3R configuration vs. unspecified stereochemistry in the target compound).
  • Impact :
    • Stereochemistry influences peptide backbone geometry and binding affinity to biological targets.
    • Enantiomers may exhibit distinct pharmacokinetic or pharmacodynamic profiles .
(1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentane-1-carboxylic Acid
  • Molecular Formula: C20H21NO4
  • Molecular Weight : 351.4
  • Structural Difference : Cyclopentane ring (5-membered) vs. cyclobutane.
  • Impact :
    • Reduced ring strain compared to cyclobutane, offering greater conformational flexibility.
    • Higher molecular weight may affect solubility and membrane permeability .

Aromatic and Substituted Derivatives

4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)benzoic Acid
  • Molecular Formula: C19H17F2NO4
  • Molecular Weight : 361.35
  • Structural Difference : Aromatic benzene ring replaces cyclobutane.
  • Impact :
    • Aromaticity enables π-π stacking interactions in peptides, useful for stabilizing helices or binding hydrophobic pockets.
    • Fluorine substituents enhance metabolic stability and lipophilicity .
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic Acid
  • Molecular Formula: C23H25NO4
  • Molecular Weight : 379.4
  • Structural Difference: Methyl-substituted cyclobutyl group with a propanoic acid chain.
  • Extended chain increases hydrophobicity and may alter peptide folding .

Functionalized Derivatives

3-{Cyclopentyl[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}propanoic Acid
  • Molecular Formula: C23H25NO4
  • Molecular Weight : 379.45
  • Structural Difference: Cyclopentyl group attached via a propanoic acid linker.
  • Impact :
    • The flexible linker may reduce rigidity compared to cyclobutane derivatives, enabling broader conformational sampling.
    • Higher molecular weight could reduce solubility in aqueous buffers .
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic Acid
  • Molecular Formula: C19H17NO5
  • Molecular Weight : 339.34
  • Structural Difference : Azetidine (4-membered nitrogen-containing ring) with a hydroxyl group.
  • Impact :
    • Hydroxyl group enables hydrogen bonding, influencing peptide solubility and interactions.
    • Azetidine’s polarity contrasts with cyclobutane’s hydrophobicity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Feature Application Notes
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid C20H19NO4 337.37 Cyclobutane ring Conformational constraint in peptides
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopropane-1-carboxylic acid C18H17NO4 311.34 Cyclopropane ring High strain, reactive intermediate
(1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentane-1-carboxylic acid C20H21NO4 351.4 Cyclopentane ring Flexible backbone for dynamic peptides
4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid C19H17F2NO4 361.35 Aromatic benzene ring Stabilizes helices via π-π interactions
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid C23H25NO4 379.4 Methylcyclobutyl + propanoic acid Steric hindrance for slowed coupling

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks due to acute toxicity (oral/dermal/inhalation Category 4 per GHS) .
  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Ensure compatibility with materials like glass or PTFE to avoid reactions .
  • Spill Management : Collect spills using non-sparking tools and dispose of as hazardous waste. Avoid water rinsing to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound for peptide coupling applications?

  • Methodological Answer :

  • Fmoc Protection Strategy : Use this compound as a building block in solid-phase peptide synthesis (SPPS). Activate the carboxylic acid group with HATU or DIC/HOBt for efficient coupling to amine residues .
  • Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA) to isolate high-purity product (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • LC-MS : Confirm molecular weight (e.g., observed m/z 339.3420 vs. theoretical for C19H17NO5) and detect impurities .
  • NMR : Use ¹H/¹³C NMR to verify cyclobutane ring conformation and Fmoc-group integrity. Look for characteristic Fmoc aromatic signals at δ 7.3–7.8 ppm .

Advanced Research Questions

Q. How does the cyclobutane backbone influence the compound’s conformational stability in peptide therapeutics?

  • Methodological Answer :

  • Conformational Analysis : Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to compare rigidity with linear or cyclohexane-based analogs.
  • Biological Testing : Assess protease resistance using trypsin/chymotrypsin assays. Cyclobutane’s constrained geometry often reduces enzymatic cleavage rates, enhancing metabolic stability .

Q. What strategies resolve contradictions in reported toxicity data for Fmoc-protected cyclobutane derivatives?

  • Methodological Answer :

  • Data Reconciliation : Cross-reference SDS classifications (e.g., acute toxicity Category 4 vs. incomplete ecotoxicity data ). Conduct in vitro assays (e.g., MTT for cytotoxicity) under physiological conditions.
  • Precautionary Principle : Assume worst-case toxicity until validated by OECD-compliant studies. Use zebrafish embryo assays (FET) for preliminary ecotoxicity profiling .

Q. How can this compound be applied in designing fluorescent probes or targeted drug conjugates?

  • Methodological Answer :

  • Fluorescent Tagging : Couple the carboxylic acid group to rhodamine or BODIPY fluorophores via EDC/NHS chemistry. Monitor cellular uptake via confocal microscopy .
  • Targeted Delivery : Functionalize the Fmoc group with biotin or folate ligands for receptor-mediated uptake in cancer cells. Validate specificity using competitive binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.